1,2,3,4-Tetrahydroisoquinolin-1-amine
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Overview
Description
1,2,3,4-Tetrahydroisoquinolin-1-amine is a secondary amine with the chemical formula C9H11N. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family . These compounds are known for their diverse biological activities, including effects against various infective pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Substitution: Substitution reactions, particularly at the C(1) position, are common.
Major products formed from these reactions include various alkaloids and bioactive molecules that have significant biological properties .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-amine involves several molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system . These actions contribute to its neuroprotective effects and its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-1-amine is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating substance abuse.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules and pharmaceuticals.
These compounds share the tetrahydroisoquinoline scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Biological Activity
1,2,3,4-Tetrahydroisoquinolin-1-amine (THIQ) is a compound that has garnered significant interest due to its diverse biological activities. This article reviews the pharmacological properties of THIQ and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
THIQ belongs to a class of compounds known as isoquinoline alkaloids. These compounds are prevalent in both natural and synthetic forms and have been associated with various biological activities, including neuroprotective effects and antimicrobial properties. The structural characteristics of THIQ contribute to its interaction with biological systems, making it a subject of extensive research.
THIQ exhibits multiple mechanisms of action that contribute to its biological activity:
- Neuroprotection : THIQ and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown significant neuroprotective effects in various models of neurodegenerative diseases. They are believed to modulate dopaminergic systems and reduce oxidative stress by inhibiting monoamine oxidase (MAO) activity .
- Antidepressant Effects : Studies indicate that 1MeTIQ possesses antidepressant-like properties as evidenced by behavioral tests in rodents. It appears to influence neurotransmitter systems involved in mood regulation .
- Antimicrobial Activity : Some derivatives of THIQ have demonstrated activity against various pathogens, suggesting potential applications in treating infectious diseases .
Neuroprotective Properties
Research has highlighted the neuroprotective role of THIQ in models of Parkinson's disease. In studies involving MPTP-induced neurotoxicity in rodents, both THIQ and 1MeTIQ significantly attenuated dopaminergic cell loss and improved motor function . The proposed mechanisms include:
- Reduction of Oxidative Stress : THIQ compounds have been shown to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS), thus protecting neurons from oxidative damage .
- Dopamine Metabolism Modulation : Both enantiomers of 1MeTIQ have been found to influence dopamine metabolism differently, suggesting stereospecific neuroprotective mechanisms .
Antidepressant Studies
In forced swim tests (FST), 1MeTIQ exhibited significant antidepressant-like effects. These findings support the hypothesis that THIQ derivatives may be beneficial for treating depression by enhancing monoaminergic neurotransmission .
Antimicrobial Activity
Recent studies indicate that certain THIQ derivatives possess antimicrobial properties. For instance, specific analogs have been shown to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance . This suggests potential therapeutic applications in combating resistant bacterial strains.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on MPTP-treated mice demonstrated that administration of THIQ significantly reduced the severity of motor deficits and preserved dopaminergic neurons. The results indicated that THIQ could serve as a protective agent against neurotoxic insults associated with Parkinson's disease .
Case Study 2: Antidepressant Effects
In a controlled experiment involving chronic administration of 1MeTIQ in rats subjected to stress-induced conditions, significant improvements were observed in depressive-like behaviors. The study concluded that 1MeTIQ has potential as an effective treatment for depression .
Data Tables
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2 |
InChI Key |
LZXQFYUUMWVPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)N |
Origin of Product |
United States |
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